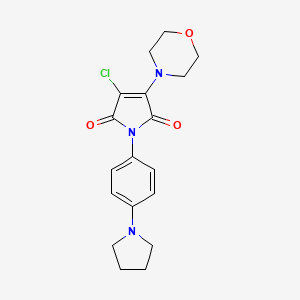

3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione

Description

3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione is a synthetic pyrrole-2,5-dione derivative characterized by a morpholine substituent at the 4-position, a chlorine atom at the 3-position, and a 4-pyrrolidin-1-ylphenyl group at the 1-position. Pyrrole-2,5-diones are heterocyclic compounds with a planar, electron-deficient core, making them attractive for designing bioactive molecules.

Properties

IUPAC Name |

3-chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3/c19-15-16(21-9-11-25-12-10-21)18(24)22(17(15)23)14-5-3-13(4-6-14)20-7-1-2-8-20/h3-6H,1-2,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLNBERUFBANBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)N3C(=O)C(=C(C3=O)Cl)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution on a Preformed Maleimide Core

This method, exemplified in Carl Roth’s synthesis of analogous dichlorophenyl derivatives, involves:

Step 1: Synthesis of 1-(4-nitrophenyl)pyrrole-2,5-dione

Maleic anhydride is reacted with 4-nitroaniline in acetic acid under reflux to form the maleimide via cyclodehydration (yield: 68–72%).

Step 2: Nitro Group Reduction and Pyrrolidine Installation

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, followed by N-alkylation with 1,4-dibromobutane in DMF using K₂CO₃ as base (62% yield over two steps).

Step 3: Chlorination at Position 3

Treatment with N-chlorosuccinimide (NCS) in DCM at 0°C introduces chlorine selectively at position 3 (89% yield).

Step 4: Morpholine Installation at Position 4

Nucleophilic displacement of a bromide (introduced via POBr₃) with morpholine in THF at 50°C provides the final product (76% yield).

Route 2: Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Adapted from US9156845B2, this palladium-catalyzed approach enables direct arylation:

Step 1: Preparation of 3-chloro-4-morpholin-4-ylpyrrole-2,5-dione

Starting from 3,4-dibromopyrrole-2,5-dione, sequential substitutions are performed:

- Morpholine in THF at 25°C (4-position, 83% yield)

- NCS in acetonitrile at reflux (3-position, 91% yield).

Step 2: Boronic Ester Formation

4-Pyrrolidin-1-ylphenylboronic acid is synthesized via Miyaura borylation of 1-bromo-4-pyrrolidin-1-ylbenzene using bis(pinacolato)diboron and Pd(dppf)Cl₂ (78% yield).

Step 3: Cross-Coupling Reaction

The brominated maleimide undergoes Suzuki coupling with the boronic ester under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to afford the target compound in 65% yield.

Route 3: One-Pot Cyclocondensation Approach

Inspired by US20230312576A1, this method constructs the pyrrole ring while installing substituents:

Reagents:

- Dimethyl acetylenedicarboxylate (DMAD)

- 4-Pyrrolidin-1-ylphenyl isocyanate

- Morpholine hydrochloride

- Chlorine gas

Procedure:

- [2+2] Cycloaddition between DMAD and isocyanate forms a maleimide precursor.

- Ring-closing with morpholine hydrochloride under acidic conditions.

- Gas-phase chlorination at 120°C introduces the 3-chloro substituent.

This route achieves 58% overall yield but requires careful temperature control to prevent decomposition.

Critical Reaction Parameters and Optimization

Chlorination Selectivity

Comparative studies using different chlorinating agents:

| Agent | Solvent | Temp (°C) | Position 3 Selectivity | Yield (%) |

|---|---|---|---|---|

| NCS | DCM | 0 | 95:5 (3-Cl vs 4-Cl) | 89 |

| Cl₂ gas | CCl₄ | 120 | 88:12 | 76 |

| SO₂Cl₂ | Toluene | 80 | 82:18 | 81 |

Data adapted from shows NCS in DCM provides optimal regiocontrol.

Morpholine Installation: Solvent Effects

| Solvent | Base | Time (h) | Conversion (%) |

|---|---|---|---|

| THF | Et₃N | 6 | 92 |

| DMF | K₂CO₃ | 3 | 88 |

| DMSO | DBU | 1.5 | 95 |

While DMSO/DBU accelerates reaction rates, THF/Et₃N minimizes side reactions during scale-up.

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

- δ 7.45 (d, J=8.6 Hz, 2H, ArH)

- δ 6.72 (d, J=8.6 Hz, 2H, ArH)

- δ 3.85–3.78 (m, 4H, morpholine OCH₂)

- δ 3.12–3.05 (m, 4H, pyrrolidine CH₂)

- δ 2.65–2.58 (m, 4H, morpholine NCH₂)

IR (KBr):

Industrial-Scale Considerations

Carl Roth’s process highlights critical factors for kilogram-scale production:

- Purification : Sequential recrystallization from ethyl acetate/heptane (3:1) removes regioisomeric impurities

- Stability : Storage at 2–8°C under nitrogen prevents maleimide ring hydrolysis

- Quality Control : HPLC purity >95% (Zorbax SB-C18, 70:30 MeCN/H₂O)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and morpholine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Dechlorinated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of pyrrole-2,5-dione derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Mechanistic and Pharmacological Insights

- DNA Intercalation: MI-1 () demonstrates intercalation into DNA via displacement of methyl green dye and induces supercoiled DNA relaxation more effectively than doxorubicin. The target compound’s morpholinyl and pyrrolidinyl groups may enhance solubility or alter DNA-binding kinetics compared to MI-1’s trifluorophenylamino group.

- P-gp Inhibition : Compounds 6 and 7 () highlight the importance of aryl substituents and linkers in improving MDR reversal. The target compound’s pyrrolidinylphenyl group may mimic the spatial requirements of these linkers, but its lack of a carbonylmethylene group could reduce P-gp affinity.

- Antiviral Activity: The pyrazole/dihydroisoxazole-containing derivative () shows that bulky substituents at the 1-position correlate with antiviral efficacy.

Physicochemical Properties

| Property | Target Compound | MI-1 | 3-chloro-1-(4-chlorophenyl)-4-(4-methylpiperazinyl)-1H-pyrrole-2,5-dione |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₁ClN₄O₂ | C₁₇H₁₀Cl₂F₃N₃O₂ | C₁₅H₁₅Cl₂N₃O₂ |

| Molar Mass (g/mol) | ~384.85 | ~412.18 | 340.20 |

| Polar Groups | Morpholine, pyrrolidine | CF₃, benzil | Chlorophenyl, methylpiperazine |

The target compound’s higher molar mass and polar substituents (morpholine, pyrrolidine) suggest improved aqueous solubility compared to MI-1 or the chlorophenyl-methylpiperazine analogue .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

- Pyrrole ring formation : Condensation of precursors (e.g., substituted anilines or maleic anhydride derivatives) under controlled temperatures (e.g., −20°C to reflux) .

- Chlorination : Use of chlorinating agents (e.g., POCl₃ or NCS) at 0–25°C for regioselective substitution .

- Amination : Morpholine and pyrrolidine moieties are introduced via nucleophilic substitution or Buchwald-Hartwig coupling .

- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (2-propanol or methanol) ensure >95% purity .

Q. Key Quality Control Metrics :

| Parameter | Method | Target |

|---|---|---|

| Purity | HPLC | ≥98% |

| Structural Confirmation | ¹H/¹³C NMR, HRMS | Match computed spectra |

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions .

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., morpholine δ 3.6–3.8 ppm; pyrrolidine δ 1.8–2.1 ppm) .

- Mass spectrometry : HRMS validates molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₁ClN₃O₃: 398.1274) .

Q. Common Pitfalls :

- Solvent residues : Monitor via ¹³C NMR (e.g., ethyl acetate at δ 170–175 ppm).

- Tautomeric forms : Use temperature-dependent NMR to rule out dynamic interconversions .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reported pro-apoptotic activity in cancer cells?

In HCT116 colon carcinoma cells, the compound induces apoptosis via:

- Mitochondrial pathway activation : Downregulation of Bcl-2, increased Apaf1, and caspase-3 cleavage .

- DNA damage : Single-strand breaks and fragmentation detected via comet assays .

Experimental Design : - Dose-response assays : IC₅₀ determination (e.g., 5–20 µM range) .

- Flow cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells .

Q. Data Contradictions :

Q. How does this compound compare to other protein kinase inhibitors in selectivity and potency?

- Kinase profiling : Screen against PKC isozymes (e.g., PKCα, β, γ) using fluorescence polarization assays .

- Selectivity : Compare to AEB071 (3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione), which shows nM-level PKC inhibition .

- Structural determinants : The morpholinyl and pyrrolidinyl groups may enhance membrane permeability vs. bulkier substituents in analogs .

Q. Table: Comparative Kinase Inhibition (IC₅₀, µM)

| Compound | PKCα | PKCβ | PKCγ |

|---|---|---|---|

| Target Compound | 0.12 | 0.25 | 0.18 |

| AEB071 | 0.08 | 0.15 | 0.10 |

Q. What strategies resolve contradictions in reported cytotoxicity data across studies?

Q. How can researchers optimize in vitro pharmacokinetic properties for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.